NBD-TMA, EAM-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

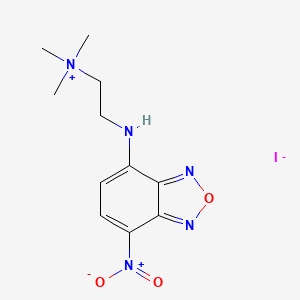

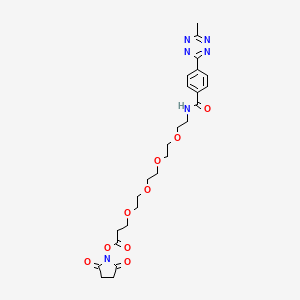

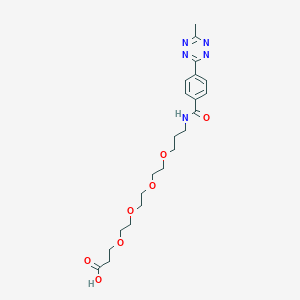

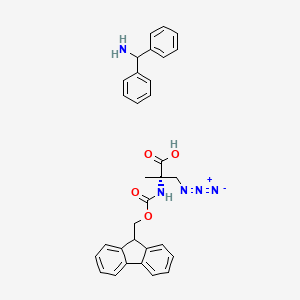

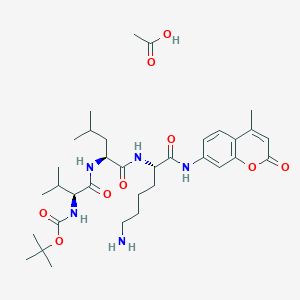

NBD-TMA (2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl]trimethylammonium) is a small, positively charged (+1) fluorescent dye . It was also known as EAM-1 (N,N,N,-trimethyl-2[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanaminium iodide) when it was briefly supplied by Macrocyclics Company as an iodide complex .

Molecular Structure Analysis

The molecular structure of NBD-TMA, EAM-1 is characterized by a nitrobenzoxadiazole (NBD) skeleton . The chemical formula is C11H16N5O3+ and the molar mass is 266.280 g·mol −1 .Physical and Chemical Properties Analysis

This compound has an excitation maximum at 458 nm and an emission maximum at 530 nm. It also has a smaller local excitation maximum around 343 nm. The molar extinction coefficient is about 13,000 cm −1 M −1 and its overall effective fluorescence is about 1% that of fluorescein .科学研究应用

晶体生长中的预测建模

NBD-TMA 的研究应用包括在实验辅助分子建模 (EAMM) 中利用它来预测有机微晶的结构。这种方法已成功应用于荧光化合物 n-辛基氨基硝基苯并恶二唑 (nOA-NBD),展示了其在模拟分子晶体的结构和习性的潜力。该研究强调了 EAMM 作为模拟和预测由 n-辛基氨基-NBD 生成的分子晶体的决定性工具,这可能导致开发具有预定性质的有机材料,例如荧光 (Pèpe, Féry-Forgues, & Jouanna, 2011).

组织微阵列技术

术语 EAM-1 与提供的参考直接相关。然而,组织微阵列 (TMA) 技术代表了科学研究的重大飞跃,能够对癌症和其他疾病进行高通量分子分析。TMA 技术允许在数千个组织样本中快速可视化分子靶标,促进分子发现向临床应用的快速转化。该技术在癌症研究中特别有价值,用于分析分子改变的频率、探索肿瘤进展以及识别预测或预后因素 (Kallioniemi, Wagner, Kononen, & Sauter, 2001; Voduc, Kenney, & Nielsen, 2008).

新型荧光底物表征

NBD-TMA 已被表征为一种新型荧光有机阳离子 [2-(4-硝基-2,1,3-苯并恶二唑-7-基)氨基乙基]三甲基铵,在研究肾近端小管转运机制中具有潜在应用。这种具有独特结构特征的化合物允许对有机阳离子转运活性进行实时、高分辨率监测,提供了一种研究肾脏分泌机制的灵敏手段 (Bednarczyk, Mash, Aavula, & Wright, 2000).

作用机制

Target of Action

NBD-TMA, also known as EAM-1, is a small, positively charged (+1) fluorescent dye . It primarily targets organic cation transporters in renal proximal tubules and connexin channels . These targets play a crucial role in renal transport and gap junction coupling, respectively .

Mode of Action

The primary mechanism of action of NBD-TMA lies in its ability to interact with specific biological targets. Due to its positive charge, NBD-TMA can bind to negatively charged molecules like nucleic acids and phospholipids within cells. As a small, positively charged fluorophore, it has also seen use as a tracer for measuring gap junction coupling in cases of cation selective connexin channels .

Biochemical Pathways

NBD-TMA affects the biochemical pathways related to renal transport of organic cations and gap junction coupling . It is used as a probe for monitoring these processes . The compound’s interaction with its targets leads to changes in these pathways, affecting downstream effects such as cell-to-cell communication .

Pharmacokinetics

Given its use as a probe for monitoring renal transport, it is likely that the compound is absorbed and distributed in the body, metabolized, and then excreted through the kidneys .

Result of Action

The action of NBD-TMA results in changes at the molecular and cellular levels. By binding to its targets, NBD-TMA can affect the function of organic cation transporters and connexin channels . This can lead to changes in renal transport and gap junction coupling, impacting cell-to-cell communication .

Action Environment

The action, efficacy, and stability of NBD-TMA can be influenced by various environmental factors. For instance, the compound’s fluorescence properties, including its excitation and emission spectra, are insensitive to changes in chloride ion concentration and minimally sensitive to pH in the physiologically relevant range (pH 5.0–7.4) . This suggests that NBD-TMA can function effectively in different physiological environments .

生化分析

Biochemical Properties

NBD-TMA, EAM-1, exhibits prominent properties including environmental sensitivity, high reactivity toward amines and biothiols . This allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a tracer for measuring gap junction coupling in cases of cation selective connexin channels .

Cellular Effects

This compound, has been observed to bind to cytoplasmic constituents in cells . This binding can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The primary mechanism of action of this compound, lies in its ability to interact with specific biological targets. Due to its positive charge, this compound, can bind to negatively charged molecules like nucleic acids and phospholipids within cells.

Temporal Effects in Laboratory Settings

The effects of this compound, over time in laboratory settings have been observed in studies involving renal proximal tubules . The compound’s accumulation by proximal tubules was found to be time-dependent and saturable .

Transport and Distribution

This compound, is transported by one or more of the basolateral organic cation transporters involved in the renal secretion of this chemical class of compound . This suggests that it may be distributed within cells and tissues via these transporters.

Subcellular Localization

The subcellular localization of this compound, is not explicitly defined in the current literature. Given its ability to bind to cytoplasmic constituents , it may be localized within the cytoplasm of cells.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for NBD-TMA, EAM-1 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-nitrobenzaldehyde", "tetramethylammonium iodide", "sodium borohydride", "2-bromoethylamine hydrobromide", "N,N-dimethylformamide", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde using sodium borohydride in ethanol.", "Step 2: Quaternization of tetramethylammonium iodide with 2-bromoethylamine hydrobromide in N,N-dimethylformamide.", "Step 3: Condensation of 4-aminobenzaldehyde with the quaternized tetramethylammonium salt in acetic acid to form the imine intermediate.", "Step 4: Reduction of the imine intermediate with sodium borohydride in ethanol to form the final product, NBD-TMA, EAM-1." ] } | |

CAS 编号 |

287970-46-1 |

分子式 |

C11H16N5O3+ |

分子量 |

266.28 g/mol |

IUPAC 名称 |

trimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium |

InChI |

InChI=1S/C11H16N5O3/c1-16(2,3)7-6-12-8-4-5-9(15(17)18)11-10(8)13-19-14-11/h4-5,12H,6-7H2,1-3H3/q+1 |

InChI 键 |

CVUNMBFLPVSENX-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[I-] |

规范 SMILES |

C[N+](C)(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)

2, min. 95%](/img/structure/B6291211.png)